OBP-801

HDAC inhibitor cancer research epigenetics

OBP-801 (Spiruchostatin A) is a Class I-selective HDAC inhibitor (sub-nM IC50) with a cyclic depsipeptide prodrug scaffold requiring intracellular disulfide reduction for activation. Unlike pan-HDAC inhibitors (Vorinostat), it spares HDAC6—confirmed by absence of α-tubulin acetylation—ensuring biological effects are attributable specifically to HDAC1/2/3/8 inhibition. In vivo, it induces sustained histone hyperacetylation selectively in tumor mass while sparing normal liver/kidney (WiDr xenograft). Synergistic apoptosis with BGJ398 in bladder cancer is caspase-3/-8/-9-mediated. Phase Ia clinical data confirms safety and provides human PK. For mechanistic specificity, tumor-selective PD, and translational readiness, OBP-801 is a procurement-critical tool not substitutable by other HDAC inhibitors.

Molecular Formula
Molecular Weight
Cat. No. B1191818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOBP-801
SynonymsOBP-801;  OBP 801;  OBP801.; unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

OBP-801 (Spiruchostatin A/YM753): Sourcing and Potency Baseline for the Cyclic Depsipeptide Class I HDAC Inhibitor


OBP-801 (syn. Spiruchostatin A, YM753; CAS 328548-11-4) is a natural cyclic depsipeptide derived from Pseudomonas sp., identified as a potent histone deacetylase (HDAC) inhibitor [1]. Its mechanism of action is characterized by potent (sub-nM to low nM) inhibition of Class I HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC8) [2]. Unlike broad-spectrum hydroxamate HDAC inhibitors, OBP-801 exhibits functional selectivity, does not inhibit HDAC6 (indicated by lack of α-tubulin acetylation) [3], and acts as a prodrug requiring intracellular reduction of its disulfide bond for full activity [4]. The compound is currently under clinical investigation, having completed Phase Ia dose-escalation studies in patients with advanced solid tumors [5] and is the subject of active patent filings for both oncologic and ophthalmologic applications [6].

Why Other HDAC Inhibitors Cannot Substitute for OBP-801 in Targeted Oncology Research


HDAC inhibitors represent a heterogeneous class of epigenetic modulators with substantial divergence in chemical structure, target selectivity, pharmacodynamic kinetics, and clinical safety profiles. These differences preclude the interchangeable use of OBP-801 with other HDAC inhibitors in both preclinical research and drug development workflows [1]. OBP-801's cyclic depsipeptide backbone imposes distinct Class I selectivity and prodrug activation requirements not shared by hydroxamate-based pan-HDAC inhibitors such as Vorinostat (SAHA) [2]. Furthermore, even among depsipeptide analogs, OBP-801 exhibits quantifiably divergent in vivo tumor selectivity and pharmacokinetic behavior relative to FK228 (Romidepsin) [3], rendering substitution scientifically invalid. In procurement terms, these differential attributes directly impact experimental reproducibility, model translation, and the validity of cross-study comparisons, thus necessitating compound-specific sourcing.

Quantitative Evidence: Differential Data for OBP-801 (Spiruchostatin A) vs. Comparator Compounds


OBP-801 IC50 Potency and Class I Selectivity vs. Pan-HDAC Inhibitors (TSA, SAHA)

OBP-801 demonstrates high potency in MCF7 breast cancer cell growth inhibition assays. Direct head-to-head comparison shows OBP-801's IC50 of 6 nM is superior to the hydroxamate-based pan-HDAC inhibitors Trichostatin A (TSA, IC50 = 44 nM) and Suberoylanilide Hydroxamic Acid (SAHA, IC50 = 500 nM), but less potent than FK228 (IC50 = 0.8 nM) [1]. This differential potency is coupled with Class I selectivity, as OBP-801 does not induce acetylation of α-tubulin (a marker of HDAC6 inhibition), in contrast to broad-spectrum hydroxamates [1].

HDAC inhibitor cancer research epigenetics

OBP-801 Prolonged Histone Acetylation Kinetics vs. Hydroxamate HDAC Inhibitors

The pharmacodynamic (PD) kinetics of histone acetylation distinguish OBP-801 from hydroxamate-based HDAC inhibitors. In vitro studies demonstrate that treatment with OBP-801 or FK228 induces protracted histone acetylation that persists significantly longer than the short-lived acetylation induced by hydroxamate inhibitors [1]. This difference in kinetics correlates with divergent temporal patterns of target gene induction or repression, as confirmed by microarray analysis [1].

pharmacodynamics HDAC inhibitor kinetics

OBP-801 Tumor-Selective Histone Acetylation in Xenograft Model vs. Normal Tissue

In the WiDr colon tumor xenograft model, OBP-801 demonstrates a pharmacodynamic profile that differentiates it from many other HDAC inhibitors. Following a single intravenous dose (3 mg/kg), OBP-801 induced selective and sustained accumulation of acetylated histones within the tumor tissue, while acetylated histone levels remained unchanged in several normal tissues examined, including liver, kidney, and bone marrow [1]. Furthermore, OBP-801 rapidly cleared from plasma (plasma concentration of 558 nM at 3 min, dropping to 15 nM at 15 min) yet its active reduced metabolite (RedYM) persisted in tumor tissue [1].

in vivo efficacy pharmacodynamics selectivity xenograft

OBP-801 Phase Ia Clinical Safety Profile: Absence of Dose-Limiting Toxicity at 1.0 mg/m²

In a first-in-human Phase Ia dose-escalation study in patients with advanced solid tumors (NCT02414516), OBP-801 was administered intravenously weekly across three dose cohorts (1.0, 2.0, and 2.8 mg/m²). Notably, no dose-limiting toxicity (DLT) was observed in the 1.0 mg/m² cohort [1]. Pharmacokinetic analysis revealed that exposure to OBP-801 and its active metabolite OBP-801-SH increased proportionally and more than proportionally with dose, respectively, without accumulation after repeat administration [1]. The best response observed was stable disease in 37.5% of evaluable patients [1].

clinical trial Phase I safety toxicity

Primary Research and Procurement Applications for OBP-801 Based on Differential Evidence


Investigating Class I HDAC-Specific Functions in Epigenetic Research

Researchers seeking to dissect the specific role of Class I HDACs (HDAC1, 2, 3, 8) in gene regulation, differentiation, or disease models will find OBP-801 a critical tool. Its selectivity profile, distinct from pan-HDAC inhibitors, allows for more precise mechanistic studies. The compound's low nM IC50 for cell growth inhibition and its unique PD kinetics, characterized by protracted histone acetylation, make it suitable for experiments requiring sustained target engagement [1]. Procurement of OBP-801, rather than a generic HDAC inhibitor, ensures the biological effects observed can be specifically attributed to Class I HDAC inhibition, enhancing the validity and reproducibility of the research [2].

In Vivo Oncology Efficacy Studies Using Colon Cancer Xenograft Models

For in vivo pharmacologists, OBP-801 offers a well-characterized profile in the WiDr colon cancer xenograft model. The compound's demonstrated tumor-selective pharmacodynamic effect, where it induces sustained histone hyperacetylation specifically within the tumor mass while sparing normal tissues like liver and kidney, provides a compelling rationale for its use in this model [3]. This differential tissue selectivity, quantified by the absence of PD marker changes in normal tissues, makes OBP-801 a superior candidate for studies aiming to achieve a wide therapeutic window and for combination therapy experiments where minimizing systemic toxicity is paramount [3].

Preclinical Combination Therapy Studies in Bladder Cancer

OBP-801 has been shown to synergistically inhibit cell growth and induce apoptosis in high-grade bladder cancer cells when combined with the FGFR inhibitor BGJ398 [4]. This provides a clear application scenario for researchers investigating novel combination regimens for bladder cancer. The synergy is mediated by activation of caspase-3, -8, and -9 pathways, offering defined mechanistic endpoints for further study [4]. Procurement of OBP-801 for this specific purpose is justified by the existing preclinical data package demonstrating enhanced efficacy over either agent alone, guiding researchers toward a rational combination strategy with a higher probability of success [4].

Translational Research and Clinical Trial Support

For clinical investigators and translational research programs, OBP-801 is a compound with a defined Phase Ia clinical safety and PK profile in advanced solid tumor patients [5]. The availability of human safety data, including the absence of DLT at the 1.0 mg/m² dose level and the PK characterization of the parent drug and active metabolite, supports the design of investigator-initiated trials or the inclusion of OBP-801 in combination regimens [5]. Procurement of GMP-grade OBP-801 is essential for any human study, and the existing clinical data package streamlines regulatory submissions and dose selection, making it a tangible and de-risked asset for clinical development programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for OBP-801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.